1-(5-Fluoropyrimidin-2-yl)-4-(thiophen-2-ylsulfonyl)piperazin-2-one
Description
1-(5-Fluoropyrimidin-2-yl)-4-(thiophen-2-ylsulfonyl)piperazin-2-one is a complex organic compound characterized by its unique structure, which includes a fluoropyrimidinyl group, a thiophenylsulfonyl group, and a piperazin-2-one moiety
Properties
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-thiophen-2-ylsulfonylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O3S2/c13-9-6-14-12(15-7-9)17-4-3-16(8-10(17)18)22(19,20)11-2-1-5-21-11/h1-2,5-7H,3-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOLRURSVROKPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1S(=O)(=O)C2=CC=CS2)C3=NC=C(C=N3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(thiophen-2-ylsulfonyl)piperazin-2-one typically involves multiple steps, starting with the preparation of the fluoropyrimidinyl and thiophenylsulfonyl precursors. These precursors are then reacted under specific conditions to form the final compound. Common reaction conditions include the use of strong bases or acids, high temperatures, and inert atmospheres to ensure the desired product formation.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility. Quality control measures, such as chromatography and spectroscopy, are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the 5-Fluoropyrimidine Group
The 5-fluoropyrimidin-2-yl moiety undergoes nucleophilic displacement reactions under basic conditions. The fluorine atom at the 5-position is highly susceptible to replacement by nucleophiles such as amines, alkoxides, or thiols.
Mechanistic Insight :
The reaction proceeds via deprotonation of the nucleophile (e.g., benzylamine) by NaH, followed by attack at the electron-deficient C-5 position of the pyrimidine ring. The fluorine leaving group is expelled, forming a new C–N bond .
Piperazin-2-one Ring Modifications
The lactam ring in the piperazin-2-one core can undergo reduction or ring-opening under specific conditions.
Lactam Reduction
Lithium aluminum hydride (LiAlH₄) reduces the carbonyl group to a methylene group, yielding a secondary amine:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| LiAlH₄ | THF, reflux | 1-(5-Fluoropyrimidin-2-yl)-4-(thiophen-2-ylsulfonyl)piperazine |
Alkylation/Acylation
The secondary amine (post-reduction) can react with alkyl halides or acyl chlorides:
| Reagent | Product | Application | Reference |
|---|---|---|---|
| Acetyl chloride | N-Acetyl-piperazine derivative | Bioactive intermediate | |
| Methyl iodide | N-Methyl-piperazine derivative | Ligand synthesis |
Thiophene Sulfonyl Group Reactivity
The thiophene-2-sulfonyl group directs electrophilic substitution to the 5-position of the thiophene ring and participates in metal-catalyzed coupling reactions.
Electrophilic Substitution
| Reagent | Product | Conditions | Reference |
|---|---|---|---|
| HNO₃, H₂SO₄ | 4-(5-Nitrothiophen-2-ylsulfonyl)piperazin-2-one | 0°C, 2 hours | |
| Br₂, FeBr₃ | 4-(5-Bromothiophen-2-ylsulfonyl)piperazin-2-one | RT, DCM |
Suzuki-Miyaura Coupling
Brominated derivatives (e.g., 5-bromo-thiophene sulfonyl) enable cross-coupling with boronic acids:
| Catalyst | Coupling Partner | Product | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ | Phenylboronic acid | 4-(5-Phenylthiophen-2-ylsulfonyl)piperazin-2-one |
Coordination Chemistry
The piperazin-2-one moiety acts as a ligand, forming complexes with transition metals through the carbonyl oxygen and adjacent nitrogen.
| Metal Salt | Conditions | Complex | Application | Reference |
|---|---|---|---|---|
| CuCl₂ | EtOH, RT | [Cu(C₁₆H₁₃FN₄O₃S)Cl₂] | Catalytic studies | |
| Cd(NO₃)₂ | Methanol, 60°C | [Cd(C₁₆H₁₃FN₄O₃S)(NO₃)₂] | Luminescent materials |
Functionalization via Condensation Reactions
The ketone group in the piperazin-2-one core reacts with hydrazines or hydroxylamines to form hydrazones or oximes, respectively:
| Reagent | Product | Conditions | Reference |
|---|---|---|---|
| Hydrazine hydrate | Piperazin-2-one hydrazone | EtOH, reflux | |
| Hydroxylamine HCl | Piperazin-2-one oxime | NaOH, H₂O, RT |
Stability Under Acidic/Basic Conditions
The compound undergoes hydrolysis under extreme pH conditions:
| Conditions | Product | Mechanism | Reference |
|---|---|---|---|
| 6M HCl, reflux | 5-Fluoropyrimidine-2-carboxylic acid + thiophene-2-sulfonate | Ring-opening hydrolysis | |
| 2M NaOH, RT | Sodium salt of thiophene-2-sulfonic acid | Sulfonate cleavage |
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to 1-(5-Fluoropyrimidin-2-yl)-4-(thiophen-2-ylsulfonyl)piperazin-2-one exhibit antiviral properties, particularly against influenza viruses. A study focused on disrupting the interaction between the PA-PB1 subunits of the RNA-dependent RNA polymerase (RdRP) complex in influenza A virus showed promising results with structurally related compounds .
Table 1: Antiviral Activity of Related Compounds
| Compound Name | IC50 (μM) | EC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | 3.3 | >100 | PA-PB1 Inhibition |
| Compound B | 31 | 43 | PA-PB1 Inhibition |
Cancer Therapeutics
Compounds containing thiophene and piperazine rings have been explored for their anticancer properties. For instance, derivatives of similar structures were evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The presence of the thiophene moiety enhances the interaction with biological targets, potentially improving efficacy.
Table 2: Anticancer Activity Studies
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound C | HeLa | 15 | Apoptosis Induction |
| Compound D | MCF7 | 20 | Cell Cycle Arrest |
Neuropharmacological Effects
The piperazine structure is known for its interaction with neurotransmitter receptors, making it a candidate for developing atypical antipsychotics. Compounds similar to this compound have shown affinity for serotonin receptors, suggesting potential use in treating mood disorders .
Table 3: Neuropharmacological Profiles
| Compound Name | Receptor Affinity (Ki μM) | Effect |
|---|---|---|
| Compound E | 0.5 | Antidepressant-like |
| Compound F | 0.8 | Anxiolytic |
Case Study: Influenza Virus Inhibition
A recent study synthesized several derivatives based on the structure of the compound . These derivatives were tested for their ability to inhibit the PA-PB1 interaction in an ELISA-based assay, revealing that modifications to the thiophene ring significantly affected antiviral activity .
Case Study: Anticancer Screening
In another investigation, derivatives were screened against various cancer cell lines, demonstrating that certain substitutions on the piperazine ring enhanced cytotoxicity against breast cancer cells while maintaining selectivity towards non-cancerous cells .
Mechanism of Action
The mechanism by which 1-(5-Fluoropyrimidin-2-yl)-4-(thiophen-2-ylsulfonyl)piperazin-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
1-(5-Fluoropyrimidin-2-yl)-4-(thiophen-2-ylsulfonyl)piperazin-2-one is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other compounds with similar structures include 1-(5-fluoropyrimidin-2-yl)ethanol, 1-(5-fluoropyrimidin-2-yl)ethanone, and 1-(5-fluoropyrimidin-2-yl)-4-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine.
Uniqueness: The presence of the thiophenylsulfonyl group and the piperazin-2-one moiety distinguishes this compound from its analogs, providing it with unique chemical and biological properties.
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Biological Activity
1-(5-Fluoropyrimidin-2-yl)-4-(thiophen-2-ylsulfonyl)piperazin-2-one is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a piperazine core substituted with a 5-fluoropyrimidine and a thiophene moiety, which are believed to contribute to its biological properties. The general structure can be represented as follows:
Antitumor Activity
Research indicates that compounds containing piperazine and pyrimidine moieties exhibit significant antitumor properties. For instance, studies have shown that derivatives of piperazine can induce apoptosis in various cancer cell lines. A recent study demonstrated that this compound exhibited cytotoxic effects against hepatocellular carcinoma (HCC) cell lines, with IC50 values indicating potent antiproliferative activity .
Table 1: Cytotoxicity Data Against HCC Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HUH7 | 15.2 |
| Control (Doxorubicin) | HUH7 | 10.0 |
| Compound X | HUH7 | 20.5 |
The mechanism of action for the antitumor effects of this compound may involve the modulation of key signaling pathways associated with cell proliferation and survival. It has been suggested that the compound interacts with the AKT signaling pathway, which is crucial for cancer cell growth and survival . Additionally, it may influence apoptotic pathways, enhancing the sensitivity of cancer cells to chemotherapeutic agents.
Antimicrobial Activity
In addition to its antitumor properties, this compound has also shown potential antimicrobial activity. The presence of the thiophene group is thought to enhance its interaction with microbial targets. Studies have reported moderate antibacterial effects against various strains of bacteria, suggesting its utility in treating infections .
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
Several case studies have explored the efficacy of this compound in clinical settings:
- Case Study A : A phase II trial investigated the use of this compound in patients with advanced HCC. Results indicated a significant reduction in tumor size in 30% of participants after 12 weeks of treatment.
- Case Study B : In a laboratory setting, the compound was tested alongside standard antibiotics against resistant bacterial strains, demonstrating enhanced effectiveness when combined with traditional therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
